molecular formula C12H7IN2O5 B184267 Benzene, 1-iodo-3,5-dinitro-2-phenoxy- CAS No. 89563-22-4

Benzene, 1-iodo-3,5-dinitro-2-phenoxy-

Cat. No. B184267
CAS RN: 89563-22-4
M. Wt: 386.1 g/mol
InChI Key: VDTKZNVXBILUPJ-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, which involves the use of various reagents and reaction conditions. Once synthesized, it can be used in a range of scientific applications, including as a reagent in organic synthesis, as a precursor to other compounds, and as a tool for studying biological systems.

Mechanism Of Action

The mechanism of action of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can then have downstream effects on cellular processes.

Biochemical And Physiological Effects

Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is its versatility as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into a range of compounds, which can then be used for a variety of applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a range of future directions for the study of Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. One potential direction is the development of more efficient and sustainable synthesis methods. Another direction is the study of the compound's mechanisms of action and its potential applications in the treatment of diseases such as cancer and inflammation. Finally, there is a need for more research on the toxicity of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- involves a multi-step process that starts with the reaction of 4-nitrophenol with iodine and potassium iodide to form 4-iodo-2-nitrophenol. This intermediate is then reacted with 1,3-dinitrochlorobenzene in the presence of a base to form Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has a range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into other compounds, which can then be used for a range of applications, including as ligands in catalysis, as precursors to other compounds, and as tools for studying biological systems.

properties

CAS RN

89563-22-4

Product Name

Benzene, 1-iodo-3,5-dinitro-2-phenoxy-

Molecular Formula

C12H7IN2O5

Molecular Weight

386.1 g/mol

IUPAC Name

1-iodo-3,5-dinitro-2-phenoxybenzene

InChI

InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H

InChI Key

VDTKZNVXBILUPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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